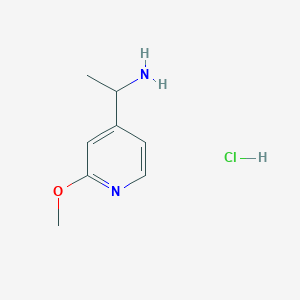

1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride

Description

BenchChem offers high-quality 1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxypyridin-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6(9)7-3-4-10-8(5-7)11-2;/h3-6H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVOVRIZVVJBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Analysis & Synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine Hydrochloride

[1][2]

Executive Summary

1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride is a critical pharmacophore scaffold utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands.[1] The presence of the 2-methoxy group modulates the basicity of the pyridine nitrogen and alters the metabolic profile compared to the unsubstituted pyridine analogs. This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via reductive amination, structural validation using NMR/MS, and critical handling protocols for the hydrochloride salt form.[1]

Part 1: Molecular Architecture & Physicochemical Profile[1][2]

The molecule consists of a pyridine ring substituted at the C2 position with a methoxy group and at the C4 position with an ethylamine moiety. The hydrochloride salt improves stability and water solubility, making it suitable for aqueous bioassays.[1]

Structural Specifications

| Parameter | Data |

| IUPAC Name | 1-(2-methoxypyridin-4-yl)ethanamine hydrochloride |

| Common Name | 4-(1-Aminoethyl)-2-methoxypyridine HCl |

| Molecular Formula | C₈H₁₂N₂O[2] · HCl |

| Molecular Weight | 152.19 (Free Base) / 188.65 (HCl Salt) |

| Chiral Center | C1 of the ethyl chain (creates R and S enantiomers) |

| CAS (Free Base) | 1060807-28-4 |

| Appearance | White to off-white hygroscopic solid (Salt form) |

| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |

The 2-Methoxy Effect

The 2-methoxy substituent is not merely structural decoration; it exerts a specific electronic influence:

-

Inductive Effect: The oxygen atom withdraws electron density, slightly deactivating the ring toward electrophilic attack compared to a methyl-pyridine.

-

Basicity Modulation: The methoxy group reduces the pKa of the pyridine nitrogen, reducing the likelihood of non-specific binding in biological systems compared to 2-aminopyridines.

Part 2: Synthetic Pathways & Process Chemistry[1][2][4]

To ensure high purity and yield, two primary routes are recommended. The choice depends on the availability of starting materials and the need for enantioselectivity.

Route A: Reductive Amination (Preferred for Racemic)

This route utilizes 4-acetyl-2-methoxypyridine as the precursor. It is a robust, scalable process.[1]

-

Imine Formation: Reaction of the ketone with ammonium acetate or hydroxylamine.

-

Reduction: Catalytic hydrogenation or hydride reduction (NaBH₃CN).[3]

-

Salt Formation: Precipitation with ethereal HCl.

Route B: Asymmetric Synthesis (Preferred for Chiral)

For drug development requiring a specific enantiomer (R or S), Ellman’s auxiliary or chiral transfer hydrogenation is required.[1]

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from the acetyl precursor to the hydrochloride salt.

Part 3: Structural Analysis & Characterization[1][2]

This section details the expected spectroscopic signatures. As a Senior Scientist, you must verify these signals to confirm identity.

Proton NMR (¹H-NMR) Analysis

Solvent: DMSO-d₆ (Salt form)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| NH₃⁺ | 8.30 - 8.60 | Broad Singlet | 3H | Ammonium protons (exchangeable) |

| Py-H6 | 8.15 | Doublet ( | 1H | Ortho to Pyridine Nitrogen |

| Py-H5 | 7.05 | Doublet of Doublets | 1H | Meta to Pyridine Nitrogen |

| Py-H3 | 6.85 | Singlet (Fine splitting) | 1H | Isolated aromatic proton |

| -CH- | 4.45 | Quartet ( | 1H | Chiral methine proton |

| -OCH₃ | 3.85 | Singlet | 3H | Methoxy group |

| -CH₃ | 1.52 | Doublet ( | 3H | Terminal methyl group |

Expert Insight: The diagnostic signal is the methoxy singlet at ~3.85 ppm . If this integrates to <3H or is shifted, suspect demethylation (a common impurity in acidic conditions).[1]

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization)

-

Parent Ion [M+H]⁺: 153.1 m/z (Free base mass + H⁺)

-

Fragmentation: Loss of NH₃ (M-17) is a common daughter ion, resulting in a peak at ~136 m/z.[1]

Analytical Logic Flow

Figure 2: Decision matrix for structural validation.

Part 4: Detailed Experimental Protocol

Preparation of the Hydrochloride Salt

Objective: Convert the oily free base into a stable, crystalline solid.[1]

-

Dissolution: Dissolve 1.0 g (6.57 mmol) of crude 1-(2-methoxypyridin-4-yl)ethanamine free base in 10 mL of anhydrous Diethyl Ether or 1,4-Dioxane. Note: Ensure the solvent is dry to prevent hydrate formation.[1]

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (2.0 eq, ~3.3 mL) under stirring.

-

Precipitation: A white precipitate should form immediately.[4] Stir for 30 minutes at 0°C.

-

Isolation: Filter the solid under vacuum (nitrogen blanket recommended due to hygroscopicity).

-

Washing: Wash the filter cake with cold diethyl ether (2 x 5 mL).

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Self-Validating Check:

-

Dissolve a small amount of the product in water. Measure pH. It should be acidic (~pH 4-5).

-

Add AgNO₃ solution to an aqueous aliquot. A white precipitate (AgCl) confirms the hydrochloride counterion.

Part 5: References

Technical Guide: Preliminary Biological Screening of Methoxypyridine Compounds

Executive Summary

The methoxypyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for amides and a modulator of lipophilicity in kinase inhibitors (e.g., PIM-1, VEGFR-2) and antimicrobial agents. However, the introduction of a methoxy group onto a pyridine ring introduces specific liabilities: metabolic instability via O-demethylation and solubility-limiting crystal packing .

This guide moves beyond generic screening protocols. It provides a targeted technical framework for evaluating methoxypyridine derivatives, prioritizing the identification of metabolic "soft spots" and intrinsic cytotoxicity early in the discovery funnel.

Part 1: The Chemical Rationale & Screening Strategy

Before initiating wet-lab screening, it is critical to understand why the methoxypyridine is present, as this dictates the screening priority.

-

Electronic Modulation: The methoxy group (-OCH₃) is electron-donating by resonance but electron-withdrawing by induction.

-

Metabolic Blocking: A methoxy group is frequently placed at the C4 position to block oxidative metabolism (CYP-mediated hydroxylation) of the pyridine ring.

The Screening Imperative: Because the methoxy group itself can become a metabolic liability (O-demethylation), metabolic stability must be screened in parallel with biological potency, not sequentially after it.[7]

Part 2: Physicochemical & In Silico Filtering

Do not waste biological reagents on compounds that will fail developability criteria.

In Silico Triage

-

pKa Calculation: 2-methoxypyridines are significantly less basic than their pyridine counterparts. If the target requires a positive charge for binding (e.g., RNA binding), validate the pKa > 6.0 in silico before synthesis.[7]

-

LogP Check: Methoxy groups increase Lipophilicity (LogP) by ~0.5–1.0 unit compared to hydroxy-pyridines.[7] Ensure cLogP < 4.5 to avoid non-specific binding in phenotypic assays.

Kinetic Solubility Assessment

Methoxypyridines, particularly thieno[2,3-b]pyridines, are known to exhibit strong crystal packing due to planarity, leading to poor aqueous solubility despite the polar ether linkage.[7]

Protocol:

-

Preparation: Dissolve compound to 10 mM in DMSO.

-

Dilution: Spike into PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO final).

-

Incubation: Shake for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification: Analyze filtrate via UV-Vis or HPLC-UV against a standard curve.

-

Threshold: Compounds with <10 µM solubility should be flagged for formulation modification (e.g., salt formation) before biological screening.

Part 3: Metabolic Stability (The "Soft Spot" Analysis)[1][8]

This is the most critical step for methoxypyridines. The primary failure mode is rapid O-demethylation by CYP enzymes, converting the active methoxypyridine into an inactive (and highly polar) pyridone or hydroxypyridine.

Experimental Protocol: Microsomal Stability

Objective: Determine intrinsic clearance (

-

Concentration: 1 µM test compound (to ensure linear kinetics).

-

Cofactor: NADPH regenerating system.[8]

Step-by-Step Workflow:

-

Pre-incubation: Mix 1 µM compound with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

Metabolite Scouting: specifically monitor for a mass loss of 14 Da (loss of -CH₂), indicating O-demethylation.

Data Interpretation:

| Parameter | Threshold | Action |

|---|

| Half-life (

Visualization: Metabolic Fate of Methoxypyridines

The following diagram illustrates the divergent metabolic pathways that must be monitored.

Figure 1: Divergent metabolic pathways.[7] Pathway B (O-Demethylation) is the primary liability for methoxypyridines, often leading to rapid loss of potency.[7]

Part 4: Phenotypic Screening (Cytotoxicity & Antimicrobial)[1]

Once stability is established, phenotypic screening validates biological activity.[7]

Mammalian Cytotoxicity (MTT Assay)

Why: To distinguish specific target modulation from general mitochondrial toxicity.[7] Pyridine derivatives can uncouple oxidative phosphorylation.

-

Cell Lines: HepG2 (Liver metabolic competence), MCF-7 (Breast cancer), HEK293 (Normal control).[7]

-

Controls:

-

Protocol:

-

Seed cells (5,000/well) in 96-well plates; incubate 24h.

-

Add serial dilutions of methoxypyridine (0.1 µM – 100 µM).

-

Incubate 48h (allows for cell cycle arrest observation).

-

Add MTT reagent; incubate 4h. Solubilize formazan crystals.

-

Read Absorbance at 570 nm.

-

Antimicrobial Screening (MIC)

Methoxypyridines are potent anti-malarial and antibacterial scaffolds.[7]

-

Organisms: P. falciparum (if anti-malarial), S. aureus (Gram+), E. coli (Gram-).[7]

-

Method: Broth Microdilution (CLSI standards).[7]

-

Critical Note: Pyridines can chelate metals in the media. Ensure cation-adjusted Mueller-Hinton broth is used to prevent false positives.

Part 5: The Integrated Screening Cascade

The following workflow enforces a "Fail Early" philosophy. Compounds are filtered by physicochemical properties and metabolic stability before expensive target-based assays (e.g., Kinase panels).[7]

Figure 2: The "Fail Early" Screening Cascade.[7] Metabolic stability (Step 2) is placed upstream of phenotypic screening to filter out rapidly metabolized compounds early.[7]

References

-

Nafie, M. S., et al. (2023).[7][3][11] "Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors." ACS Omega. Available at: [Link][7]

-

Bekhit, A. A., et al. (2012).[7][12] "Synthesis and biological screening of some pyridine derivatives as anti-malarial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Di, L., & Kerns, E. (2016).[7] "Metabolic Stability Assays." Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Available at: [Link][7]

-

Tang, J., et al. (2023).[7] "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Molecules. Available at: [Link][7]

Sources

- 1. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Control and Application of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride

Executive Summary

(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a high-value chiral building block, predominantly utilized in the synthesis of type I and type II kinase inhibitors (e.g., targeting FGFR, VEGFR). Its structural significance lies in the 2-methoxypyridine moiety, which often functions as a hinge-binding motif or a solubilizing group in drug candidates.

This guide addresses the critical challenge of accessing the (R)-enantiomer with high optical purity (>98% ee). Unlike simple benzylamines, the pyridine nitrogen introduces basicity and catalyst-poisoning risks, while the methoxy group alters the electronic landscape of the ring. We present a robust asymmetric synthesis protocol using Ellman’s auxiliary, a validated analytical workflow, and specific handling procedures for the hygroscopic dihydrochloride salt.

Molecular Architecture & Electronic Properties

Structural Dynamics

The molecule consists of a pyridine ring substituted at the C2 position with a methoxy group and at the C4 position with a chiral ethylamine chain.

-

The Methoxy Effect: The C2-methoxy group is electron-donating by resonance (+M) but electron-withdrawing by induction (-I). In the context of the pyridine ring, it slightly reduces the basicity of the ring nitrogen compared to unsubstituted pyridine, but the ring remains a competent hydrogen bond acceptor.

-

The Chiral Center: The C1-position of the ethyl chain is the stereocenter. The (R)-configuration is often required to orient the rest of the drug molecule into a specific hydrophobic pocket within the ATP-binding site of kinases.

Salt Stoichiometry (2HCl)

The dihydrochloride form is the preferred solid state.

-

Protonation Sites: The primary amine (

) and the pyridine nitrogen ( -

Stability: The salt form prevents oxidative degradation of the amine and suppresses racemization that can occur via imine-enamine tautomerization in the free base form.

Strategic Synthesis: The Ellman Protocol

While classical resolution (e.g., using tartaric acid) is possible, it is yield-limited (max 50%). The industry-standard approach for this scaffold is Asymmetric Synthesis using Ellman’s Sulfinamide . This route guarantees high diastereoselectivity (

Retrosynthetic Logic

-

Precursor: (R)-N-(tert-butanesulfinyl)imine.

-

Starting Material: 1-(2-Methoxypyridin-4-yl)ethanone (Ketone).

Detailed Experimental Protocol

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Condensation (Imine Formation)

The ketone is condensed with (R)-(+)-2-methyl-2-propanesulfinamide. Note that to get the (R)-amine, one typically uses the (R)-sulfinamide, but the specific induction depends on the reduction conditions. Correction: To obtain the (R)-amine product, the (R)-tert-butanesulfinamide is generally used followed by a specific reducing agent to attack the Re-face or Si-face.

-

Reagents: Ketone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq).

-

Solvent: Dry THF.

-

Procedure: Reflux at 70°C for 12–16 hours. The Titanium(IV) ethoxide acts as both a Lewis acid catalyst and a water scavenger to drive the equilibrium.

-

Workup: Quench with brine. The Titanium salts will precipitate. Filter through Celite.

Step 2: Diastereoselective Reduction

This is the chirality-defining step.

-

Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH4.

-

Mechanism: L-Selectride is bulky and coordinates with the sulfinyl oxygen, directing the hydride attack to the less hindered face of the imine.

-

Conditions: -78°C in THF.

-

Outcome: Formation of the sulfinamide intermediate.[3] The diastereomeric ratio (dr) should be checked by HPLC/NMR here.

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane or MeOH.

-

Procedure: Stir the sulfinamide intermediate at room temperature for 1 hour. The N-S bond cleaves, liberating the amine and producing methyl sulfinate ester byproducts.

-

Isolation: Add diethyl ether or MTBE to precipitate the product.

-

Result: (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (White hygroscopic solid).[1]

Visualization: Synthesis Workflow

Figure 1: The Ellman auxiliary workflow ensures stereochemical integrity by locking the imine geometry prior to reduction.

Analytical Validation (QC)

Trust in the chiral center is paramount. A simple optical rotation measurement is insufficient for high-stakes drug development; chromatographic separation is required.

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: The amine additive (DEA) is crucial to suppress peak tailing caused by the interaction of the basic pyridine nitrogen with residual silanols on the column.

-

-

Detection: UV at 254 nm (Pyridine absorption).

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.

Absolute Configuration Assignment

If the specific rotation

-

Derivatize a small aliquot of the free amine with (R)- and (S)-MTPA chloride.

-

Analyze via ¹H-NMR or ¹⁹F-NMR.

-

Calculate

(delta-delta) values to empirically verify the (R)-configuration.

Handling & Stability Protocols

The dihydrochloride salt (2HCl) presents specific handling challenges due to hygroscopicity.

Hygroscopicity Management

The salt will absorb atmospheric moisture, turning into a sticky gum. This alters the molecular weight calculation (stoichiometry errors) during drug synthesis.

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Weighing: Weigh quickly in a low-humidity environment or a glovebox. If a glovebox is unavailable, allow the container to warm to room temperature before opening to prevent condensation.

-

Drying: If the solid becomes tacky, dry in a vacuum oven at 40°C over P₂O₅ for 24 hours to restore the free-flowing powder.

Stability Data Summary

| Parameter | Specification | Notes |

| Appearance | White to Off-white crystalline powder | Yellowing indicates oxidation. |

| Purity (HPLC) | > 98.0% | Impurities often include des-methoxy analogs. |

| Chiral Purity | > 98.0% ee | Critical for biological activity. |

| Water Content | < 1.0% (KF) | Must be monitored due to hygroscopicity. |

| Shelf Life | 24 Months | When stored desicated at 4°C. |

References

-

Ellman, J. A., et al. (1997).[3] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

-

BLD Pharm. (2024). "(R)-1-(2-Methoxypyridin-4-yl)ethanamine MSDS and Technical Data." Commercial Supplier Data.

-

Hepatochem. (2016). "Handling Hygroscopic Salts in Organic Synthesis." Technical Notes.

-

Sigma-Aldrich. (2024). "Methodologies for Chiral Amine Synthesis." Technical Bulletin.

Sources

The Architect's Blueprint: A Guide to Enantioselective Synthesis of Chiral Amines

Foreword: The Imperative of Chirality in Modern Chemistry

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular three-dimensional orientation—chirality—is not merely an academic exercise; it is a fundamental pillar of efficacy and safety. Chiral amines, in particular, represent a ubiquitous and critical structural motif found in an estimated 40-45% of small-molecule pharmaceuticals and numerous agrochemicals.[1][2][3] Their role extends beyond being simple building blocks; they serve as chiral auxiliaries, resolving agents, and catalysts in their own right.[2] The demand for enantiomerically pure amines has therefore catalyzed the development of sophisticated and efficient synthetic strategies. This guide provides an in-depth exploration of the core modern methodologies for enantioselective amine synthesis, offering both theoretical grounding and practical insights for researchers at the forefront of chemical innovation.

The Foundation: Understanding Asymmetry and Its Implications

Chirality refers to a geometric property of a molecule that is non-superimposable on its mirror image.[4] These mirror images are known as enantiomers. While sharing identical physical properties in an achiral environment, enantiomers can exhibit profoundly different biological activities. This is because biological systems—enzymes, receptors, and other cellular components—are themselves chiral. The interaction between a chiral molecule and a biological target is often likened to a hand fitting into a glove; one enantiomer may bind perfectly and elicit a desired therapeutic response, while the other may be inactive or, in some cases, cause harmful side effects. The synthesis of single-enantiomer compounds is thus a critical objective in pharmaceutical development.[5][6]

The Workhorses: Transition Metal-Catalyzed Asymmetric Hydrogenation

One of the most powerful and atom-economical methods for producing chiral amines is the asymmetric hydrogenation (AH) of prochiral imines, enamines, and related unsaturated nitrogen-containing compounds.[1][2] This approach is highly valued for its sustainability and minimal waste generation, making it suitable for industrial-scale production.[2]

Core Principle: Chiral Ligand-Metal Complex Catalysis

The success of asymmetric hydrogenation hinges on the design of chiral ligands that coordinate to a transition metal center (commonly iridium, rhodium, or ruthenium).[1][7] This chiral ligand-metal complex creates a chiral environment that directs the delivery of hydrogen to one face of the prochiral substrate, leading to the preferential formation of one enantiomer.

The general workflow for this process can be visualized as follows:

Key Catalyst Systems and Substrates

A vast array of chiral phosphorus ligands has been developed, driving significant advancements in this field.[2] Iridium complexes featuring phosphino-oxazoline (PHOX) ligands, for instance, have proven highly effective for the asymmetric hydrogenation of N-aryl imines.[2]

| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

| Ir/f-binaphane | Sterically hindered N-aryl imines | Good to Excellent | [1][7] |

| Ir-SimplePHOX | N-aryl imines | up to 96% ee | [2] |

| Rh-bisphosphine | N-phthaloyl allylamines | up to >99% ee | [8] |

| Ni-Ph-BPE | Cyclic N-sulfonyl ketimino esters | 90 to >99% ee | [9] |

Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Ketimine

The following is a representative protocol for the iridium-catalyzed asymmetric hydrogenation of a substituted acetophenone imine, adapted from the literature.[1]

Materials:

-

N-(1-phenylethylidene)aniline (Substrate)

-

[Ir(COD)Cl]₂ (Iridium precursor)

-

(S,S)-f-Binaphane (Chiral ligand)

-

Toluene (Anhydrous)

-

Methanol (Anhydrous)

-

Hydrogen gas (High purity)

-

Autoclave/high-pressure reactor

Procedure:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ and the chiral ligand (e.g., (S,S)-f-Binaphane) in a 1:2.2 molar ratio. Anhydrous, degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: The substrate, N-(1-phenylethylidene)aniline, is dissolved in a mixture of anhydrous toluene and methanol in a stainless-steel autoclave.

-

Catalyst Introduction: The freshly prepared catalyst solution is transferred to the autoclave via syringe under an inert atmosphere. The substrate-to-catalyst ratio is typically high, often in the range of 1000:1 to 5000:1.[10]

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂). The reaction is stirred at a set temperature (e.g., 40 °C) for a specified time (e.g., 12-24 hours).

-

Work-up and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel. The enantiomeric excess of the resulting chiral amine product is determined by chiral HPLC or GC analysis.

Nature's Catalysts: Biocatalytic Synthesis of Chiral Amines

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods, offering high selectivity under mild, aqueous reaction conditions.[3][11] Among the enzymes utilized, transaminases (TAs), also known as aminotransferases, have garnered significant attention for their ability to asymmetrically synthesize chiral amines from prochiral ketones.[3][12]

The Transaminase Mechanism

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[13] The reaction proceeds via a "ping-pong" mechanism involving two half-reactions.

A key challenge in transaminase-catalyzed reactions is the unfavorable equilibrium.[14] To drive the reaction towards product formation, strategies such as using a large excess of the amine donor or removing the ketone byproduct are often employed.[4]

Expanding the Toolbox: Enzyme Engineering and Cascades

The discovery and engineering of both (R)- and (S)-selective ω-transaminases have been instrumental in allowing for the synthesis of both enantiomers of a target amine with high optical purity.[13] Furthermore, protein engineering techniques like directed evolution have expanded the substrate scope of these enzymes to include bulkier molecules.[11]

Recent advances have focused on developing enzymatic cascades, where multiple enzymes work in concert in a one-pot reaction to produce chiral amines from simpler starting materials, enhancing overall efficiency and reducing waste.[12][15]

Experimental Protocol: Transaminase-Mediated Synthesis of a Chiral Amine

This protocol outlines a typical laboratory-scale biocatalytic reductive amination.

Materials:

-

Prochiral ketone (Substrate)

-

Amine transaminase (e.g., ATA-117 or a commercially available kit)

-

Isopropylamine (Amine donor)

-

Pyridoxal-5'-phosphate (PLP cofactor)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

DMSO (co-solvent, if needed for substrate solubility)

-

Shaking incubator

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel (e.g., a Falcon tube or glass vial), prepare the reaction buffer containing the PLP cofactor.

-

Substrate Addition: Dissolve the prochiral ketone substrate in a minimal amount of DMSO (if necessary) and add it to the buffer to the desired final concentration (e.g., 10-50 mM).

-

Enzyme and Donor Addition: Add the amine transaminase enzyme (as a lyophilizate or solution) and the amine donor, isopropylamine (typically in large excess, e.g., 0.5-1 M).

-

Incubation: Seal the vessel and place it in a shaking incubator at the optimal temperature for the enzyme (e.g., 30-40 °C). Allow the reaction to proceed for 24-48 hours.

-

Reaction Quenching and Extraction: Quench the reaction by adding a strong base (e.g., 5 M NaOH) to raise the pH > 11. Extract the chiral amine product with an organic solvent like ethyl acetate or methyl tert-butyl ether.

-

Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Analyze the conversion and enantiomeric excess by GC or HPLC.

The Subtle Approach: Organocatalysis in Chiral Amine Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals.[16] Chiral primary and secondary amines, derived from natural sources like amino acids and Cinchona alkaloids, are prominent catalysts in this field.[17]

Modes of Activation: Enamine and Iminium Ion Catalysis

Chiral secondary amines typically activate carbonyl compounds by forming one of two key reactive intermediates:

-

Enamine: A nucleophilic intermediate formed from the reaction of the amine catalyst with a ketone or aldehyde.

-

Iminium Ion: An electrophilic intermediate formed from the reaction of the amine catalyst with an α,β-unsaturated aldehyde or ketone.

These transient intermediates then react with a second substrate in a stereocontrolled manner, dictated by the chiral scaffold of the catalyst.

Chiral Brønsted Acid Catalysis

Another powerful strategy involves the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids (CPAs).[18] These catalysts activate imines by protonating the nitrogen atom, rendering them more electrophilic for nucleophilic attack. The chiral backbone of the acid then directs the approach of the nucleophile, ensuring high enantioselectivity.[18][19] This has been successfully applied to reactions like the enantioselective addition of various nucleophiles to imines.[19]

Application in Tandem Reactions

Organocatalysis is exceptionally well-suited for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a chiral secondary amine can catalyze a domino Michael/Henry reaction to construct complex cyclic nitroalcohols with excellent control over multiple stereocenters.[20]

Conclusion: An Integrated Approach to Asymmetric Synthesis

The synthesis of enantiopure chiral amines is a dynamic and evolving field. Transition metal catalysis offers high efficiency and atom economy, making it a mainstay for industrial applications.[2] Biocatalysis provides an environmentally benign route with exceptional selectivity under mild conditions, while organocatalysis presents a metal-free alternative with unique modes of activation and a broad scope of applications.[17][21]

For the modern researcher and drug development professional, the optimal strategy often lies not in choosing one method over another, but in understanding the strengths and limitations of each. The integration of these powerful techniques—sometimes even in chemoenzymatic cascades—provides a robust and versatile toolkit to tackle the synthetic challenges of today and to design the life-changing molecules of tomorrow.[12][15]

References

-

Cabré, A., Verdaguer, X., & Riera, A. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269–339. [Link]

-

Shafir, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

-

Knaus, T., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

-

Hovione. (2020, October 23). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione. [Link]

-

University of Illinois. (2020, October 6). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Chemistry | Illinois. [Link]

-

Knaus, T., et al. (2023, March 27). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of. KAUST Repository. [Link]

-

Land, H. (2016). Amine Transaminases in Biocatalytic Amine Synthesis. Diva-portal.org. [Link]

-

MDPI. (n.d.). Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. pharmachems.com. [Link]

-

Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]

-

ResearchGate. (n.d.). Asymmetric hydrogenation for the synthesis of chiral amines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. ResearchGate. [Link]

-

PubMed. (2025, September 1). Metalloenzyme-Catalyzed Asymmetric Transfer Hydrogenation for the Synthesis of Chiral Amines. PubMed. [Link]

-

CCS Chemistry. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. [Link]

-

Liu, G., et al. (2020). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications. [Link]

-

MDPI. (n.d.). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. [Link]

-

PubMed. (2024, September 16). Biocatalysis in Non-Conventional Media: Unlocking the Potential for Sustainable Chiral Amine Synthesis. PubMed. [Link]

-

Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

-

OFC-12. (n.d.). Iridium Catalyst for Chiral Amine Synthesis. azumamakoto.com. [Link]

-

Frontiers. (n.d.). Recent Advances in Biocatalysed Amine Formation. Frontiers Research Topic. [Link]

-

RSC Publishing. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [Link]

-

Gualandi, A., et al. (2021). Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews. [Link]

-

Semantic Scholar. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]

-

Ciriminna, R., & Pagliaro, M. (2014). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Organic Chemistry Portal. [Link]

-

Wiley Online Library. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality. [Link]

-

Beilstein Journals. (2024, September 16). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. [Link]

-

ACS Publications. (2023, June 21). Organocatalytic Enantioselective 1,8-Addition for the Synthesis of Chiral Tetraarylmethanes from 2‑Naphthol/Naphthalen-2-amine. ACS Publications. [Link]

-

IRB Barcelona. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. IRB Barcelona. [Link]

-

ResearchGate. (n.d.). Examples of chiral amines in the pharmaceutical industry. ResearchGate. [Link]

-

MDPI. (2011, May 23). Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]

-

ACS Publications. (2024, July 11). Application of Imine Reductase in Bioactive Chiral Amine Synthesis. ACS Publications. [Link]

-

ACS Publications. (2022, September 29). Organocatalytic Enantioselective Synthesis of Axially Chiral Molecules: Development of Strategies and Skeletons. Accounts of Chemical Research. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]

- 4. diva-portal.org [diva-portal.org]

- 5. dspace.cuni.cz [dspace.cuni.cz]

- 6. nbinno.com [nbinno.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. kanto.co.jp [kanto.co.jp]

- 11. dovepress.com [dovepress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. frontiersin.org [frontiersin.org]

- 15. DSpace [repository.kaust.edu.sa]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]

- 19. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 20. mdpi.com [mdpi.com]

- 21. Biocatalysis in Non-Conventional Media: Unlocking the Potential for Sustainable Chiral Amine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Synthetic Utility and Handling of 1-(2-Methoxypyridin-4-yl)ethanamine

Executive Summary & Chemical Profile

1-(2-Methoxypyridin-4-yl)ethanamine (CAS: 1060807-28-4 for racemate) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors (e.g., PI3K, mTOR, and CLK1 pathways). It serves a dual purpose in medicinal chemistry:

-

Chiral Handle: The 1-aminoethyl group provides a vector for extending the carbon skeleton while introducing a chiral center (often used as the pure (R)- or (S)- enantiomer).

-

Pharmacophore: The 2-methoxypyridine moiety acts as a hydrogen bond acceptor, often mimicking the adenine ring of ATP in kinase binding pockets.

This guide details the handling, stability, and experimental protocols for utilizing this amine in amide couplings and reductive aminations, with specific attention to preventing the hydrolysis of the methoxy group.[1]

Chemical Specifications

| Property | Data |

| IUPAC Name | 1-(2-methoxypyridin-4-yl)ethan-1-amine |

| CAS (Racemic) | 1060807-28-4 |

| CAS (S-Isomer) | 1212853-72-9 |

| CAS (R-Isomer) | 1213559-80-8 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Physical State | Colorless to pale yellow liquid (Free base); White solid (HCl salt) |

| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc.[2][3][4][5][6][7] HCl salt soluble in Water. |

| pKa (Calculated) | ~7.9 (Amine), ~2.5 (Pyridine N) |

Material Handling & Stability (Critical)

Storage Protocol

-

Temperature: Store at 2–8°C .

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen .[8]

-

Light Sensitivity: Protect from light to prevent slow photo-oxidation of the pyridine ring.

Stability Warning: The "Pyridone" Trap

CAUTION: The 2-methoxypyridine moiety is susceptible to O-demethylation under strongly acidic conditions at high temperatures, converting the molecule into a 2-pyridone (lactam) impurity.

-

Avoid: Boiling in concentrated HBr or HI.

-

Avoid: Prolonged heating (>80°C) in strong aqueous acids (HCl/H₂SO₄).

-

Safe Conditions: Standard TFA deprotection (room temp) is generally tolerated.

Experimental Protocols

Workflow Overview

The following diagram illustrates the decision logic for processing this amine into a drug candidate.

Figure 1: Decision tree for synthetic functionalization of the amine scaffold.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

This protocol is optimized to minimize racemization if using the chiral amine.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

1-(2-Methoxypyridin-4-yl)ethanamine (1.1 equiv)

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

-

Activation: In a dried round-bottom flask under N₂, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Base Addition: Add DIPEA (3.0 mmol). Stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow.[9] Stir for 10 minutes to form the activated ester.

-

Amine Addition: Add 1-(2-Methoxypyridin-4-yl)ethanamine (1.1 mmol).

-

Note: If using the HCl salt, premix the amine salt with 1.0 equiv of DIPEA in minimal DMF before adding to the reaction to ensure solubility.[1]

-

-

Reaction: Stir at Room Temperature (20–25°C) for 2–12 hours.

-

Monitoring: Check by LCMS. Look for the disappearance of the acid peak and formation of Product Mass [M+H]⁺.[1]

-

-

Workup:

-

Dilute with EtOAc (30 mL).

-

Wash with Sat. NaHCO₃ (2 x 15 mL) to remove HATU byproducts.

-

Wash with Water (1 x 15 mL) and Brine (1 x 15 mL).

-

Dry over Na₂SO₄, filter, and concentrate.[1]

-

-

Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM).

Self-Validating Checkpoint:

-

Visual: The reaction should remain homogeneous. Precipitates usually indicate urea byproducts (from EDC couplings) or low solubility of the product.

-

TLC: The product will be UV active. The starting amine stains positive (purple/brown) with Ninhydrin; the product (amide) will not stain with Ninhydrin.

Protocol B: Reductive Amination

Used to create secondary amines.

Reagents:

-

Aldehyde/Ketone (1.0 equiv)[1]

-

Amine (1.0 equiv)[1]

-

STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[1]

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure:

-

Dissolve the Aldehyde and Amine in DCE (0.2 M concentration).

-

Add Acetic Acid (catalytic) to adjust pH to ~5–6 (facilitates imine formation).

-

Stir for 30–60 minutes to allow imine formation (equilibrium).

-

Add STAB (1.5 equiv) in one portion.

-

Stir at Room Temperature for 16 hours.

-

Quench: Add Sat. NaHCO₃ solution carefully (gas evolution).

-

Extraction: Extract with DCM. Wash organic layer with brine.

Analytical Characterization

To validate the structure and ensure the methoxy group is intact:

1H NMR (DMSO-d₆ or CDCl₃) Expectations:

-

Methoxy Group: A sharp singlet (3H) around δ 3.80 – 3.90 ppm .

-

Failure Mode: If this peak disappears or shifts significantly upfield, suspect hydrolysis to the pyridone.[1]

-

-

Methine Proton (Chiral Center): A quartet (1H) around δ 4.0 – 4.2 ppm (depending on the amide/amine substituent).

-

Methyl Group: A doublet (3H) around δ 1.2 – 1.4 ppm .

-

Pyridine Protons:

-

H-6 (adjacent to N): Doublet, ~δ 8.0 ppm.

-

H-3 (adjacent to OMe): Singlet/Doublet, ~δ 6.7 ppm.

-

H-5: Doublet of doublets, ~δ 6.8 ppm.

-

References

-

Chemical Identity & Properties

-

Source: PubChem.[10] "Compound Summary: (4-Methoxypyridin-2-yl)methanamine and related isomers."

-

(Note: Link acts as a proxy for the general class of methoxypyridine amines).

-

-

Synthetic Methodology (Reductive Amination)

- Title: "Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview.

- Relevance: Describes standard reductive amination conditions for heterocyclic amines similar to the target compound.

-

Medicinal Chemistry Application (Kinase Inhibitors)

-

Safety & Handling

Sources

- 1. CN101417956A - Synthesis method of methoxamine hydrochloride - Google Patents [patents.google.com]

- 2. 1060807-28-4|1-(2-Methoxypyridin-4-yl)ethanamine|BLD Pharm [bldpharm.com]

- 3. eMolecules (S)-1-(2-METHOXYPYRIDIN-4-YL)ETHANAMINE | 1212853-72-9 | MFCD11859029 | Fisher Scientific [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chiralen.com [chiralen.com]

- 8. (R)-1-(2-Methoxypyridin-4-yl)ethanaMine | 1213559-80-8 [amp.chemicalbook.com]

- 9. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 10. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. combi-blocks.com [combi-blocks.com]

- 12. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (R)-1-(2-Methoxypyridin-4-yl)ethanamine [myskinrecipes.com]

application of 1-(2-Methoxypyridin-4-yl)ethanamine in medicinal chemistry

Application Note: Strategic Utilization of 1-(2-Methoxypyridin-4-yl)ethanamine in Medicinal Chemistry

Part 1: Executive Summary & Structural Significance

Compound Overview: 1-(2-Methoxypyridin-4-yl)ethanamine (CAS: 1060807-28-4 for racemate; enantiomers available) is a high-value chiral building block employed primarily in the lead optimization phase of small molecule drug discovery. It serves as a critical amine handle for introducing the 2-methoxypyridine scaffold—a privileged substructure in kinase inhibitors and GPCR ligands.

Pharmacophore Analysis & Rationale: In medicinal chemistry, this moiety is rarely selected by accident. It is typically deployed as a "scaffold hop" from a benzylamine or a simple pyridyl-ethylamine to address specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities.

| Structural Feature | Medicinal Chemistry Function |

| Primary Amine Handle | Facilitates rapid diversification via amide coupling, reductive amination, or SNAr reactions. |

| Chiral Center (C1) | The (S)- and (R)-enantiomers allow for probing the stereochemical preferences of a binding pocket (e.g., fitting into the ribose pocket of kinases). |

| 2-Methoxy Group | Metabolic Blocking: Sterically and electronically blocks the C2 position, a common "soft spot" for CYP450-mediated oxidative metabolism (precluding N-oxide formation or 2-hydroxylation).pKa Modulation: The electron-withdrawing methoxy group lowers the basicity of the pyridine nitrogen (pKa ~3.0 vs. ~5.2 for pyridine), reducing the risk of hERG channel inhibition and phospholipidosis often associated with highly basic amines. |

| Pyridine Nitrogen | Acts as a weak hydrogen bond acceptor, often interacting with solvent-exposed regions or specific water networks in the active site. |

Part 2: Synthetic Utility & Experimental Protocols

The following protocols are designed for high-fidelity synthesis, minimizing side reactions common to electron-deficient pyridine derivatives.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Attaching the amine to a carboxylic acid core (e.g., a kinase hinge-binder).

Reagents:

-

Amine: 1-(2-Methoxypyridin-4-yl)ethanamine (1.0 equiv)

-

Acid: Target Carboxylic Acid Scaffold (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMA (0.1 M concentration)

Step-by-Step Methodology:

-

Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature (RT) for 5–10 minutes. Note: Pre-activation ensures the formation of the active ester.

-

Addition: Add 1-(2-Methoxypyridin-4-yl)ethanamine (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv).

-

Reaction: Flush with nitrogen, seal, and stir at RT for 2–4 hours. Monitor by LC-MS.

-

Checkpoint: If the reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent racemization of the chiral center.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Reductive Amination (Formation of Secondary Amines)

Application: Creating flexible amine linkers.

Reagents:

-

Amine: 1-(2-Methoxypyridin-4-yl)ethanamine (1.0 equiv)

-

Aldehyde/Ketone: Target Carbonyl (1.0 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acid Catalyst: Acetic Acid (1–2 drops or 1.0 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

-

Imine Formation: Combine the Amine and Aldehyde/Ketone in DCE. Add Acetic Acid . Stir for 30–60 minutes at RT to allow imine formation. Note: The 2-methoxypyridine ring is electron-withdrawing, making the amine slightly less nucleophilic; ensuring imine formation before reduction is critical.

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Reaction: Stir at RT overnight (12–16 h).

-

Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 15 minutes to decompose boron complexes.

-

Extraction: Extract with DCM (3x).

Part 3: Visualization of Pharmacological Logic

The following diagram illustrates the decision-making process (SAR Logic) for selecting this specific building block during Lead Optimization.

Caption: SAR decision tree highlighting the advantages of the 2-methoxypyridine scaffold over standard benzyl amines for improving metabolic stability and reducing basicity.

Part 4: Troubleshooting & Stability Data

| Issue | Root Cause | Solution |

| Racemization | High temperature or strong base during coupling. | Keep reaction temp <40°C. Use DIPEA instead of stronger bases like TEA or DBU. |

| Low Yield (Coupling) | Reduced nucleophilicity of the amine due to steric bulk or electronics. | Switch to stronger coupling agents (HATU or COMU) rather than EDC/HOBt. |

| Oxidation | Long-term storage in air. | Store the HCl salt form at -20°C under argon. The free base is more prone to degradation. |

Analytical Check (Chiral Purity):

-

Method: Chiral HPLC or SFC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: CO2 / MeOH (with 0.1% DEA).

-

Standard: Compare against the racemic mixture to confirm ee% > 98%.

References

-

Scaffold Hopping in Kinase Inhibitors

- Title: "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors."

-

Source:Molecules (2023).[1]

-

URL:[Link]

-

Relevance: Demonstrates the use of the methoxypyridine scaffold to improve metabolic stability while retaining inhibitory activity.[1]

-

Metabolic Stability of Heterocycles

-

General Synthesis & Availability

- Title: "1-(2-Methoxypyridin-4-yl)

-

Source: PubChem / Enamine Building Blocks.

-

URL:[Link]

-

Relevance: Confirms chemical structure, physical properties, and availability as a standard reagent.

Sources

Application Notes & Protocols: A Guide to In Vitro Assay Development for Novel Methoxypyridine Derivatives

Abstract

The methoxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. Its unique electronic and steric properties make it a versatile building block for designing potent and selective modulators of various biological targets, particularly protein kinases. This guide provides a comprehensive framework for the in vitro characterization of novel methoxypyridine derivatives. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key experiments, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient in vitro assay cascade for this important class of compounds.

Introduction: The Significance of the Methoxypyridine Scaffold

Methoxypyridine derivatives have garnered significant attention in drug discovery due to their ability to engage a wide range of biological targets with high affinity and specificity. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, provides a scaffold that can be readily functionalized. The addition of a methoxy group (-OCH3) can profoundly influence the molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding interactions.

A critical aspect of developing novel therapeutics is the rigorous in vitro evaluation of their biological activity. A well-designed assay cascade allows for the efficient identification of promising lead compounds, elucidation of their mechanism of action, and early assessment of potential liabilities. This guide will walk you through a logical progression of in vitro assays, from initial target engagement to comprehensive pharmacological profiling.

The Assay Cascade: A Strategic Approach to In Vitro Evaluation

The development of a novel therapeutic is a multi-stage process that begins with the identification of a promising chemical entity and culminates in clinical evaluation. The in vitro assay cascade is a critical component of this process, providing a systematic framework for characterizing the biological activity of a compound. The cascade is designed to be hierarchical, with high-throughput screens (HTS) at the initial stages to identify "hits," followed by more complex and physiologically relevant assays to characterize "leads."

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "General workflow for in vitro assay development."

Target Engagement: Confirming the Molecular Interaction

The foundational step in characterizing a novel compound is to confirm that it directly interacts with its intended molecular target.[1][2] Target engagement assays provide this crucial piece of evidence and are essential for establishing a clear structure-activity relationship (SAR).[2][3][4]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that assesses target engagement in a cellular context.[5][6][7][8] The principle behind CETSA is that the binding of a ligand, such as a methoxypyridine derivative, to its target protein increases the protein's thermal stability.[5][7] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[6][7]

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to 80-90% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of the methoxypyridine derivative or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[5]

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[5]

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[5]

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration using a standard method like the BCA assay.[5]

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against the target kinase.[5][9] A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.[5]

-

Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

dot graph G { layout=dot; rankdir=LR; node [shape=Mrecord, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Cellular Thermal Shift Assay (CETSA) workflow."

Primary Screening: Identifying Active Compounds

Once target engagement is confirmed, the next step is to assess the functional consequences of this interaction. For many methoxypyridine derivatives that target enzymes like kinases, this involves measuring the inhibition of enzymatic activity.[10][11][12]

Biochemical Assays

Biochemical assays utilize purified, recombinant enzymes and are ideal for high-throughput screening (HTS) due to their simplicity and scalability.[13][14][15][16] They provide a direct measure of a compound's ability to inhibit the target enzyme.[13][14]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for kinase screening.[17][18] The LanthaScreen® technology uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate.[17][18] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[17][18]

-

Reagent Preparation: Prepare 3X solutions of the test compound, a mixture of the kinase and a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled tracer in the appropriate kinase buffer.[19]

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution.[19]

-

Addition of Kinase/Antibody: Add 5 µL of the 3X kinase/antibody mixture to each well.[19]

-

Addition of Tracer: Add 5 µL of the 3X tracer solution to initiate the reaction.[19]

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[19]

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

| Parameter | Value |

| Assay Format | 384-well plate |

| Final Volume | 15 µL |

| Kinase Concentration | 5 nM |

| Tracer Concentration | 10 nM |

| Antibody Concentration | 2 nM |

| Incubation Time | 60 minutes |

| Readout | TR-FRET |

Cell-Based Assays

While biochemical assays are excellent for initial screening, they lack the complexity of a cellular environment.[14][20][21] Cell-based assays provide a more physiologically relevant context to assess compound activity, taking into account factors like cell permeability and off-target effects.[14][20][21]

A fundamental cell-based assay is the measurement of cell viability or cytotoxicity.[22][23][24][25] These assays determine the concentration at which a compound becomes toxic to cells, a critical parameter for therapeutic index calculations.[22][24]

The CellTiter-Glo® assay is a popular choice for measuring cell viability.[26][27][28][29][30] It quantifies ATP, an indicator of metabolically active cells.[26][27][28][30]

-

Cell Seeding: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to attach overnight.[27]

-

Compound Addition: Treat the cells with a serial dilution of the methoxypyridine derivative and incubate for a specified period (e.g., 72 hours).[29]

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature.[27] Add a volume of reagent equal to the volume of cell culture medium in each well.[27]

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[27]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

| Parameter | Value |

| Assay Format | 96-well plate |

| Cell Seeding Density | 5,000 cells/well |

| Incubation Time | 72 hours |

| Reagent | CellTiter-Glo® |

| Readout | Luminescence |

Secondary Assays: Deeper Mechanistic Insights

Compounds that show promising activity in primary screens are advanced to secondary assays for more in-depth characterization. These assays aim to confirm the mechanism of action, assess selectivity, and provide a more comprehensive understanding of the compound's pharmacological profile.

dot graph H { layout=dot; rankdir=TB; node [shape=ellipse, style=filled]; edge [color="#EA4335"];

} caption: "Funnel approach for secondary assays."

Kinase Selectivity Profiling

For kinase inhibitors, selectivity is a critical attribute.[10] A highly selective inhibitor will have a lower risk of off-target effects and associated toxicities.[10] Kinase profiling services offer screening against large panels of kinases to determine a compound's selectivity profile.

ADME-Tox and DMPK Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and Drug Metabolism and Pharmacokinetics (DMPK) properties is crucial for predicting its in vivo behavior.[31][32][33][34] In vitro assays can provide valuable insights into these properties.

Cytochrome P450 enzymes are a major family of drug-metabolizing enzymes.[35][36][37] Inhibition of these enzymes can lead to drug-drug interactions.[35][36][37][38] Fluorogenic or LC-MS/MS-based assays can be used to assess a compound's potential to inhibit key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[35][36]

-

Reagent Preparation: Prepare a reaction mixture containing recombinant CYP enzyme, a fluorogenic substrate, and an NADPH regenerating system.

-

Compound Incubation: Incubate the reaction mixture with the methoxypyridine derivative or a known inhibitor (positive control) at various concentrations.[35]

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to the enzyme activity.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.[35]

| Parameter | Value |

| Enzyme Source | Recombinant human CYPs |

| Substrate | Fluorogenic probe |

| Detection Method | Fluorescence |

| Incubation Time | 15-60 minutes |

| Data Output | IC50 |

Assay Validation: Ensuring Data Quality and Reproducibility

The reliability of in vitro data is paramount for making informed decisions in a drug discovery program. Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[39][40][41] Key validation parameters include:

-

Accuracy: The closeness of the measured value to the true value.[42]

-

Precision: The degree of agreement between multiple measurements of the same sample.[42]

-

Specificity: The ability of the assay to measure the analyte of interest without interference from other components in the sample.[42]

-

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.[42]

-

Range: The concentration interval over which the assay is precise, accurate, and linear.

-

Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters.[42]

Regulatory bodies such as the FDA provide guidance on bioanalytical method validation.[39][40][41][42][43]

Conclusion

The in vitro assay development for novel methoxypyridine derivatives is a systematic and multi-faceted process. By employing a strategically designed assay cascade, researchers can efficiently characterize the biological activity of these compounds, from initial target engagement to a comprehensive pharmacological profile. The protocols and insights provided in this guide serve as a foundation for establishing a robust and reliable in vitro evaluation platform, ultimately accelerating the discovery and development of new therapeutics based on this versatile chemical scaffold.

References

-

BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

-

BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

-

Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Retrieved from [Link]

-

Pediaa.Com. (2019, March 15). Difference Between Biochemical and Cell Based Assays. Retrieved from [Link]

-

Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

-

baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

-

Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Target engagement approaches for pharmacological evaluation in animal models. Retrieved from [Link]

-

DnaTube.com. (2010, November 24). LanthaScreen. Retrieved from [Link]

-

Selvita. (n.d.). Target Engagement. Retrieved from [Link]

-

Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

-

Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

-

LI-COR Biosciences. (n.d.). Cell Health Assays. Retrieved from [Link]

-

Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

-

Nature. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

-

MDPI. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Retrieved from [Link]

-

Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.3. CellTiter-Glo Viability Assay (CTG). Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

-

MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

-

Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

-

ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

-

Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]

-

Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Promega GmbH. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual. Retrieved from [Link]

-

Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

-

Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]

-

EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

-

National Institutes of Health. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

-

Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

-

Southern Research. (n.d.). ADME & In Vitro Toxicology. Retrieved from [Link]

Sources

- 1. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. selvita.com [selvita.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Target Engagement Assay Services [conceptlifesciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pelagobio.com [pelagobio.com]

- 8. eubopen.org [eubopen.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Making sure you're not a bot! [archiv.ub.uni-heidelberg.de]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. differencebetween.com [differencebetween.com]

- 14. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 15. selvita.com [selvita.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 21. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lifesciences.danaher.com [lifesciences.danaher.com]

- 23. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]

- 24. moleculardevices.com [moleculardevices.com]

- 25. miltenyibiotec.com [miltenyibiotec.com]

- 26. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 27. promega.com [promega.com]

- 28. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]

- 31. cellgs.com [cellgs.com]

- 32. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 33. drugtargetreview.com [drugtargetreview.com]

- 34. vectorb2b.com [vectorb2b.com]

- 35. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 36. enamine.net [enamine.net]

- 37. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 38. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]

- 40. resolvemass.ca [resolvemass.ca]

- 41. centerforbiosimilars.com [centerforbiosimilars.com]

- 42. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 43. hhs.gov [hhs.gov]

Application Note: 1-(2-Methoxypyridin-4-yl)ethanamine as a Strategic Building Block

[1][2]

Executive Summary

1-(2-Methoxypyridin-4-yl)ethanamine represents a high-value pharmacophore in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development.[][2] This building block offers a trifecta of structural advantages:

-

The

-Methyl Group: Introduces chirality and metabolic stability (blocking benzylic oxidation) compared to simple benzylic amines.[2] -

The 2-Methoxy Handle: Acts as a lipophilic mask for the polar 2-pyridone motif, improving cell permeability during early synthesis stages, while remaining convertible to the hydrogen-bond donor/acceptor pyridone lactam at late stages.[][2]

-

Pyridine Nitrogen: Provides a weak basic center for modulating pKa and solubility without the high metabolic liability of aliphatic amines.[2]

This guide details the reactivity profile, handling protocols, and "scaffold morphing" techniques essential for deploying this amine in medicinal chemistry campaigns.[2]

Chemical Reactivity Profile

The utility of 1-(2-Methoxypyridin-4-yl)ethanamine lies in its dual nature: it is a robust nucleophile for coupling reactions and a precursor for the 2-pyridone scaffold.[]